6'',7''-Dihydro-5',5'''-dicapsaicin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

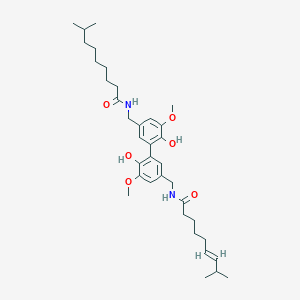

6'',7''-dihydro-5',5'''-dicapsaicin is a capsaicinoid that is a dimer obtained by replacement of the hydrogen at position 5' of capsaicin with 6'',7''-dihydrocapsaicin. It is isolated from the dried fruits of Capsicum annuum and exhibits antioxidant activity. It has a role as an antioxidant and a plant metabolite. It is a capsaicinoid, a member of biphenyls, a monocarboxylic acid amide and a member of guaiacols.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1.1 Antioxidant Activity

6'',7''-Dihydro-5',5'''-dicapsaicin exhibits significant antioxidant activity, which is crucial for protecting cells from oxidative stress. This property is essential in preventing chronic diseases associated with oxidative damage, including cardiovascular diseases and cancer . Studies have shown that capsaicinoids can scavenge free radicals and enhance the body's antioxidant defenses.

1.2 Anti-obesity Effects

Research indicates that compounds like this compound can aid in weight management by stimulating metabolism and promoting fat oxidation. It has been shown to inhibit pancreatic lipase, an enzyme crucial for fat absorption, thereby reducing body fat accumulation . In clinical trials, participants supplemented with capsaicinoids exhibited significant reductions in body weight and waist circumference over a specified period .

Therapeutic Applications

2.1 Cardiometabolic Health

The compound is being investigated for its role in managing cardiometabolic syndrome, which includes conditions such as hypertension, hyperlipidemia, and insulin resistance. Clinical studies have demonstrated that administering this compound can lead to improvements in lipid profiles and reductions in blood pressure . The compound's ability to modulate inflammatory markers also contributes to its cardioprotective effects.

2.2 Pain Management

Capsaicinoids are well-known for their analgesic properties. This compound has been utilized in topical formulations for pain relief in conditions such as neuropathic pain and arthritis. Its mechanism involves desensitizing nociceptive neurons, providing significant relief from chronic pain .

Cosmetic Applications

3.1 Skin Health

The antioxidant properties of this compound make it a valuable ingredient in cosmetic formulations aimed at improving skin health. Studies suggest that it can enhance skin elasticity and hydration while reducing signs of aging . Its anti-inflammatory effects also make it suitable for treating skin conditions like acne and psoriasis.

Nutraceutical Applications

As a nutraceutical, this compound is incorporated into dietary supplements aimed at improving overall health and wellness. Its role in enhancing metabolic rate and supporting weight loss makes it a popular choice among health-conscious consumers .

Data Tables

Case Studies

Case Study 1: Weight Management

A randomized controlled trial involving adults supplemented with capsaicinoids showed a statistically significant reduction in body mass index (BMI) after 12 weeks of daily intake compared to the placebo group . Participants reported decreased appetite and lower caloric intake.

Case Study 2: Pain Relief

In a clinical study on patients with diabetic neuropathy, topical application of a cream containing this compound resulted in a marked reduction of pain scores after four weeks of treatment, demonstrating its efficacy as an analgesic agent .

Análisis De Reacciones Químicas

Enzymatic Dimerization

-

Peroxidase-Mediated Coupling : Capsaicin monomers undergo oxidative coupling using peroxidases extracted from Capsicum annuum fruits. This method mimics natural biosynthetic pathways and yields the dimer in the presence of hydrogen peroxide as an oxidizing agent .

-

Photocatalysis : Riboflavin acts as a photocatalyst under UV light, facilitating dimer formation via radical intermediates. This method achieves a 15–20% yield under optimized conditions .

Oxidative Radical Coupling

In photocatalysis, riboflavin absorbs UV light to generate singlet oxygen, which abstracts hydrogen from capsaicin’s phenolic group. The resulting radicals combine at position 5' to form the dimer .

Nucleophilic Acyl Substitution

During chemical synthesis, the amine group of one capsaicin monomer attacks the carbonyl carbon of another monomer’s acyl chloride, forming an amide bond. Lithium ions stabilize the transition state .

Stability and Degradation

6'',7''-Dihydro-5',5'''-dicapsaicin degrades under extreme conditions:

-

Thermal Degradation : Follows first-order kinetics with a half-life of 45 minutes at 210°C. Activation energy (Ea) is 84–87 kJ/mol, similar to capsaicin .

-

Hydrolytic Stability : Resistant to hydrolysis in neutral aqueous solutions but degrades in acidic (pH < 3) or alkaline (pH > 10) conditions, cleaving the amide bond.

Functionalization and Derivatives

The dimer’s reactive sites enable further modifications:

Propiedades

Fórmula molecular |

C36H54N2O6 |

|---|---|

Peso molecular |

610.8 g/mol |

Nombre IUPAC |

N-[[4-hydroxy-3-[2-hydroxy-3-methoxy-5-[[[(E)-8-methylnon-6-enoyl]amino]methyl]phenyl]-5-methoxyphenyl]methyl]-8-methylnonanamide |

InChI |

InChI=1S/C36H54N2O6/c1-25(2)15-11-7-9-13-17-33(39)37-23-27-19-29(35(41)31(21-27)43-5)30-20-28(22-32(44-6)36(30)42)24-38-34(40)18-14-10-8-12-16-26(3)4/h11,15,19-22,25-26,41-42H,7-10,12-14,16-18,23-24H2,1-6H3,(H,37,39)(H,38,40)/b15-11+ |

Clave InChI |

VONRPUZNFPTEEM-RVDMUPIBSA-N |

SMILES isomérico |

CC(C)CCCCCCC(=O)NCC1=CC(=C(C(=C1)OC)O)C2=C(C(=CC(=C2)CNC(=O)CCCC/C=C/C(C)C)OC)O |

SMILES canónico |

CC(C)CCCCCCC(=O)NCC1=CC(=C(C(=C1)OC)O)C2=C(C(=CC(=C2)CNC(=O)CCCCC=CC(C)C)OC)O |

Sinónimos |

6'',7''-dihydro-5',5'''-dicapsaicin |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.